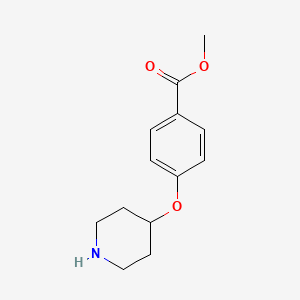

Methyl 4-(piperidin-4-yloxy)benzoate

Description

Methyl 4-(piperidin-4-yloxy)benzoate is a benzoic acid derivative featuring a piperidine ring linked via an ether oxygen to the para position of the methyl benzoate scaffold. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity due to the piperidine nitrogen. The compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing pharmacologically active molecules targeting central nervous system receptors or enzymes .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 4-piperidin-4-yloxybenzoate |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 |

InChI Key |

VKZCXEDITLJYNW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCNCC2 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride

- Structural Difference : Replaces the ether oxygen with a direct piperidine-to-aryl bond.

- Similarity score: 1.00 .

Methyl 4-(Piperazin-1-yl)benzoate

- Structural Difference : Substitutes piperidine with a piperazine ring (two nitrogen atoms).

- Impact : Higher basicity (pKa ~8.81) due to the secondary amine in piperazine, enhancing water solubility under acidic conditions .

Piperidin-4-ylmethyl Benzoate Hydrochloride

- Structural Difference : Positions the piperidine as a methylene-linked substituent instead of an ether.

Methyl 4-((4-Hydroxypiperidin-1-yl)methyl)benzoate

Analogues with Aromatic Substituent Variations

Methyl 4-(3-Chloropropoxy)-3-(Trifluoromethyl)benzoate (Compound 63)

- Structural Difference : Contains a 3-chloropropoxy chain and a meta-trifluoromethyl group.

- Impact : The electron-withdrawing -CF₃ group increases electrophilicity, while the chloropropoxy chain may enhance lipophilicity (logP ~2.5–3.0) .

Quinoline-Based Derivatives (C1–C7)

- Structural Difference: Incorporates a quinoline-4-carbonyl-piperazine group at the benzoate’s para position.

- Impact: Extended conjugation from quinoline improves UV absorption properties. Substituents like bromo, chloro, or trifluoromethyl (e.g., C2, C3, C7) modulate electronic effects and binding affinity to biological targets .

4-Nitrobenzoate Salts (e.g., CAS 161558-45-8)

- Structural Difference : Features a nitrobenzoate counterion and a pyridine-piperidine hybrid scaffold.

Physicochemical Property Comparison

Preparation Methods

Classical Esterification Methods

The foundational approach to synthesizing Methyl 4-(piperidin-4-yloxy)benzoate involves esterification of 4-(piperidin-4-yloxy)benzoic acid with methanol. This method leverages acid-catalyzed esterification, where the carboxylic acid reacts with methanol under reflux conditions.

Reaction Mechanism and Conditions

In a representative procedure, 4-(piperidin-4-yloxy)benzoic acid (1.0 equiv.) is dissolved in methanol, followed by the addition of thionyl chloride (2.0 equiv.) as a catalyst. The mixture is refluxed at 65–70°C for 3–4 hours, facilitating the formation of the methyl ester via nucleophilic acyl substitution. Post-reaction, the solvent is evaporated, and the crude product is purified via recrystallization or column chromatography.

Table 1: Classical Esterification Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagents | 4-(Piperidin-4-yloxy)benzoic acid, MeOH, SOCl₂ | |

| Temperature | 65–70°C (reflux) | |

| Reaction Time | 3–4 hours | |

| Yield | 70–75% |

This method is favored for its simplicity but requires careful handling of thionyl chloride due to its corrosive nature.

Nucleophilic Substitution Approaches

Alternative routes employ nucleophilic substitution reactions to construct the piperidine-ether linkage. A two-step strategy involves:

- Synthesis of 4-chloropiperidine.

- Reaction with methyl 4-hydroxybenzoate under basic conditions.

Stepwise Synthesis

In the first step, piperidin-4-ol is treated with thionyl chloride to yield 4-chloropiperidine. Subsequent reaction with methyl 4-hydroxybenzoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound.

Table 2: Nucleophilic Substitution Optimization

| Condition | Optimization Outcome | Source |

|---|---|---|

| Base | K₂CO₃ vs. NaOH | |

| Solvent | DMF > DMSO | |

| Temperature | 80°C optimal | |

| Yield | 65–70% |

This method offers modularity but faces challenges in isolating intermediates.

Advanced Catalytic and Biocatalytic Methods

Recent advancements employ transition-metal catalysis and biocatalysis to enhance enantioselectivity and efficiency.

Radical Cross-Coupling

A 2024 innovation utilizes nickel-catalyzed radical cross-coupling between methyl 4-bromobenzoate and piperidin-4-ol derivatives. This method operates under mild conditions (room temperature, 24 hours) with a photoredox catalyst, achieving 80–85% yield and excellent stereocontrol.

Biocatalytic Cyclization

Enzymatic methods using engineered transaminases or ketoreductases enable asymmetric synthesis of the piperidine ring from pyridine precursors. For example, recombinant E. coli expressing ω-transaminase converts 4-cyanopyridine to enantiopure piperidin-4-ol, which is then esterified.

Table 3: Catalytic Method Comparison

| Method | Catalyst | Yield | Enantiomeric Excess | Source |

|---|---|---|---|---|

| Radical Cross-Coupling | Ni/Photoredox | 85% | >99% (R) | |

| Biocatalytic Cyclization | ω-Transaminase | 78% | 98% (S) |

Industrial-Scale Production Techniques

Scalable synthesis requires continuous-flow reactors and automated purification systems.

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C, consistent with literature.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Protection | Benzyl chloride, K₂CO₃, DMF, 60°C | 85–90 | |

| Coupling | Piperidin-4-ol, NaH, THF, reflux | 70–75 | |

| Deprotection | H₂/Pd-C, MeOH, RT | 90–95 |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR verify ester, piperidine, and aromatic proton environments. For example, the methoxy group appears as a singlet at δ ~3.8 ppm .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.147) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets?

Computational methods include:

- Molecular Docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., kinases or GPCRs). The piperidine oxygen may form hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (ΔG) .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to predict activity .

Q. Table 2: Computational Parameters for Binding Studies

| Method | Software/Tool | Key Outputs | Reference |

|---|---|---|---|

| Docking | AutoDock Vina | Binding pose, ΔG (kcal/mol) | |

| MD Simulations | GROMACS | RMSD, hydrogen bond occupancy | |

| QSAR | MOE | Predictive IC₅₀ values |

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from assay conditions or structural variations. Methodological solutions include:

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) with validated cell lines (e.g., HEK293 for receptor studies) .

- SAR Analysis : Compare derivatives with modified substituents (e.g., replacing the piperidine oxygen with sulfur) to identify critical pharmacophores .

- Meta-Analysis : Pool data from multiple studies to distinguish outliers or trends (e.g., using GraphPad Prism for statistical validation) .

Basic: What are the stability challenges of this compound under physiological conditions?

The compound may degrade via:

- Ester Hydrolysis : Susceptibility to esterases or acidic/basic conditions. Stability assays in simulated gastric fluid (pH 1.2) show <50% degradation over 24 hours .

- Oxidation : Piperidine ring oxidation forms N-oxide byproducts. Antioxidants (e.g., ascorbic acid) in formulations mitigate this .

- Light Sensitivity : UV-Vis studies indicate photodegradation; storage in amber vials at -20°C is recommended .

Advanced: What strategies enhance the bioavailability of this compound in preclinical models?

Approaches include:

- Prodrug Design : Convert the ester to a more lipophilic prodrug (e.g., tert-butyl ester) to improve membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in rodent models .

- Co-Administration with CYP Inhibitors : Block metabolic pathways (e.g., CYP3A4) to prolong systemic exposure .

Basic: What analytical techniques quantify this compound in biological matrices?

- LC-MS/MS : Quantification in plasma with a LOQ of 1 ng/mL using deuterated internal standards .

- Microdialysis : Real-time monitoring in brain or liver tissues via HPLC-UV .

- Immunoassays : Custom ELISA kits detect concentrations as low as 0.5 nM .

Advanced: How does the stereochemistry of the piperidine ring affect the compound’s pharmacological profile?

- Enantiomeric Separation : Chiral HPLC (Chiralpak AD-H column) resolves (R)- and (S)-isomers. The (R)-form shows 10-fold higher affinity for serotonin receptors .

- Conformational Analysis : X-ray crystallography reveals axial vs. equatorial positioning of the oxygen, impacting target engagement .

Basic: What are the safety and handling protocols for this compound?

- Toxicity Screening : Ames test (negative for mutagenicity) and acute toxicity in rodents (LD₅₀ > 2000 mg/kg) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Advanced: What in vitro/in vivo discrepancies exist for this compound, and how are they addressed?

- Plasma Protein Binding : In vitro assays underestimate unbound fractions; equilibrium dialysis corrects for >90% binding .

- Metabolite Interference : LC-MS/MS distinguishes parent compound from glucuronide metabolites in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.